DMPAC-Chol

Beschreibung

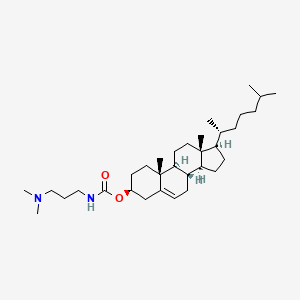

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(dimethylamino)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWSSROBKRIZBR-FLFWOSPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DMPAC-Chol Transfection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMPAC-Chol, a cationic cholesterol derivative, has emerged as a significant tool in non-viral gene delivery. Its unique structure, incorporating a cholesterol backbone, offers advantages in transfection efficiency and serum stability. This technical guide delves into the core mechanism of this compound-mediated transfection, providing a detailed overview of the cellular uptake pathways, the critical role of cholesterol in endosomal escape, and the associated molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and gene therapy, offering insights into the rational design of lipid-based nanocarriers.

The Mechanism of Action: From Lipoplex Formation to Nuclear Delivery

The transfection process using this compound can be dissected into several key stages, beginning with the formation of a lipoplex and culminating in the release of genetic material into the cytoplasm for subsequent nuclear entry.

Lipoplex Formation

This compound, a cationic lipid, is typically formulated with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form liposomes. These positively charged liposomes electrostatically interact with negatively charged nucleic acids (plasmid DNA or siRNA) to form stable nanoparticles known as lipoplexes. The cholesterol moiety in this compound contributes to the stability of these lipoplexes, particularly in the presence of serum.

Cellular Uptake: A Journey into the Cell via Endocytosis

The primary route of entry for this compound lipoplexes into mammalian cells is through endocytosis. Unlike some viral vectors, these lipoplexes do not fuse directly with the plasma membrane. Instead, they are internalized into membrane-bound vesicles called endosomes.

The specific endocytic pathway utilized by this compound lipoplexes is believed to be predominantly clathrin-independent . Evidence suggests that these cholesterol-containing lipoplexes are taken up via macropinocytosis , a form of fluid-phase endocytosis. This process is known to be sensitive to cholesterol levels in the plasma membrane. The uptake mechanism is an active process, as indicated by its reduction at lower temperatures (e.g., 4°C).

The Critical Hurdle: Endosomal Escape

Once inside the endosome, the lipoplex faces a critical challenge: escaping the endosomal pathway to avoid degradation by lysosomal enzymes. The acidic environment of the late endosome is a key trigger for this escape. The cationic nature of this compound plays a crucial role here. Protonation of the amine groups on the this compound molecule in the acidic endosome is thought to facilitate the interaction with negatively charged lipids in the endosomal membrane.

The cholesterol component of this compound is paramount for efficient endosomal escape. It is hypothesized to act through several mechanisms:

-

Membrane Fusion: Cholesterol enhances the fusion between the lipoplex membrane and the endosomal membrane. It achieves this by reducing the hydration repulsion layer of the lipoplex membrane, which acts as a kinetic barrier to fusion. This facilitates the mixing of lipids between the two membranes, leading to the formation of a fusion pore and the release of the nucleic acid into the cytoplasm.

-

Induction of Non-Bilayer Structures: Cholesterol, in conjunction with helper lipids like DOPE, can promote the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase. The transition to this phase can destabilize the endosomal membrane, leading to its rupture and the release of the lipoplex contents.

Cytoplasmic Trafficking and Nuclear Entry

Following release into the cytoplasm, the nucleic acid must traverse the cytoplasm to reach its site of action. For plasmid DNA, this is the nucleus, where it can be transcribed. The mechanisms governing the cytoplasmic transport of DNA released from lipoplexes are less well understood but are thought to involve interactions with the cytoskeleton.

Signaling Pathways in this compound Uptake

While a definitive signaling pathway for this compound uptake has not been fully elucidated, based on its reliance on cholesterol-dependent, clathrin-independent endocytosis, a putative pathway involving small GTPases can be proposed. Small GTPases of the Ras superfamily, including members of the Rho, Rab, and Arf families, are key regulators of endocytic trafficking.

The following diagram illustrates a potential signaling cascade involved in the macropinocytosis of this compound lipoplexes.

Caption: Putative signaling pathway for this compound lipoplex uptake.

Quantitative Data Summary

The efficiency and safety of any transfection reagent are critical parameters for its application. The following tables summarize available quantitative data for cholesterol-based cationic lipid transfection systems, providing a comparative overview. It is important to note that direct quantitative data for this compound is limited in publicly available literature, and the presented data is a composite from studies on similar cholesterol-containing cationic lipids like DC-Chol.

Table 1: Transfection Efficiency of Cholesterol-Based Cationic Liposomes in Various Cell Lines

| Cell Line | Cationic Lipid/Helper Lipid | Lipid:DNA Ratio (w/w) | Transfection Efficiency (%) | Reference |

| HepG2 | DC-Chol/DOPE | 10:1 | Not specified, but maximal efficiency observed | [1] |

| HeLa | DC-Chol/DOPE | 2.5:1 | Not specified, but performed best at this ratio | [1] |

| 293T | Cationic Lipid 1a/DOPE | 1.5:1 (N/P ratio 3:1) | ~30% | [2] |

| 293T | DC-Chol/DOPE | Not specified | Lower than Cationic Lipid 1a | [2] |

Table 2: Cytotoxicity of Cholesterol-Based Cationic Liposomes

| Cell Line | Cationic Lipid/Helper Lipid | Concentration | Cell Viability (%) | Assay | Reference |

| HepG2 | This compound containing liposomes | 37.5 µg/ml | ~37% | Not specified | [3] |

| AGS | DC-Chol | Various lipid:DNA concentrations | Not significantly different from novel lipids | MTT | |

| Huh-7 | DC-Chol | Various lipid:DNA concentrations | Not significantly different from novel lipids | MTT |

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of transfection reagents. The following sections provide a generalized methodology for the preparation of this compound liposomes and a standard transfection procedure.

Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

This compound

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

-

Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Drying: Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.

-

Hydration: Hydrate the lipid film by adding sterile, nuclease-free water or buffer. The volume added will determine the final lipid concentration. Vortex the flask vigorously to form multilamellar vesicles (MLVs).

-

Sonication: Briefly sonicate the MLV suspension in a water bath sonicator to aid in the dispersion of the lipid film.

-

Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be repeated an odd number of times (e.g., 11-21 times) to ensure a homogenous size distribution.

-

Storage: Store the prepared liposomes at 4°C.

This compound Mediated Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells in a 6-well plate format. Optimization of parameters such as cell density, DNA concentration, and lipid-to-DNA ratio is crucial for achieving high transfection efficiency in specific cell types.

Materials:

-

Adherent mammalian cells

-

Complete growth medium

-

Serum-free medium (e.g., Opti-MEM™)

-

Plasmid DNA

-

This compound/DOPE liposomes

-

6-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Lipoplex Formation:

-

In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium.

-

In a separate sterile microcentrifuge tube, dilute the required amount of this compound/DOPE liposome suspension in serum-free medium.

-

Combine the diluted DNA and diluted liposome solutions. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

-

-

Transfection:

-

Gently aspirate the growth medium from the cells and wash once with serum-free medium.

-

Add the lipoplex solution dropwise to the cells.

-

Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-transfection:

-

After the incubation period, add complete growth medium containing serum to the cells. It is generally not necessary to remove the lipoplex-containing medium.

-

Incubate the cells for 24-72 hours, depending on the experimental requirements, before assaying for gene expression.

-

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the entire process of this compound transfection from preparation to analysis.

Experimental Workflow for this compound Transfection

The following diagram outlines the key steps in a typical this compound transfection experiment.

Caption: Experimental workflow for this compound transfection.

Logical Relationship of Endosomal Escape Mechanism

This diagram illustrates the key molecular events leading to the endosomal escape of this compound lipoplexes.

Caption: Logical flow of the this compound endosomal escape mechanism.

Conclusion

This compound represents a promising cationic lipid for non-viral gene delivery, with its cholesterol backbone playing a pivotal role in overcoming the critical barrier of endosomal escape. Understanding the detailed mechanism of its action, from cellular uptake via cholesterol-dependent endocytosis to the intricacies of membrane fusion within the endosome, is essential for the rational design of more efficient and safer gene delivery vectors. The information and protocols provided in this guide aim to equip researchers with the foundational knowledge required to effectively utilize and further investigate the potential of this compound and other cholesterol-based cationic lipids in the ever-evolving field of gene therapy and drug development. Further research is warranted to elucidate the specific signaling pathways involved and to generate more comprehensive quantitative data on the performance of this compound in a wider range of cell types.

References

- 1. Dipalmitoylphosphatidylcholine (DPPC) and DPPC/cholesterol liposomes as predictors of the cytotoxicity of bis-GMA related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol-dependent endocytosis of GPCRs: implications in pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DMPAC-Chol for Liposome-Mediated Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction to DMPAC-Chol

(3β)-[N-(N',N'-dimethylamino-propyl)carbamoyl]cholesterol (this compound) is a cationic derivative of cholesterol designed for efficient liposome-mediated gene delivery. Its unique structure, incorporating a hydrophobic cholesterol anchor and a positively charged dimethylamino-propyl headgroup, facilitates the formulation of liposomes capable of complexing with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). These lipoplexes (liposome-nucleic acid complexes) are effective non-viral vectors for introducing genetic material into cells. The cholesterol backbone is a key feature, as cholesterol is known to be less toxic than many other lipid components used in gene delivery and can enhance the stability of liposomes in the presence of serum.[1]

Core Principles of this compound Mediated Gene Delivery

The efficacy of this compound-based liposomes in gene delivery stems from a multi-step process that ensures the protection of the genetic cargo and its successful delivery to the target cell's nucleus.

-

Lipoplex Formation: The positively charged headgroup of this compound electrostatically interacts with the negatively charged phosphate backbone of nucleic acids, leading to the spontaneous formation of condensed, stable lipoplexes.

-

Cellular Uptake: The net positive charge of the lipoplexes facilitates their interaction with the negatively charged cell surface, promoting cellular uptake primarily through endocytosis.[2]

-

Endosomal Escape: Once inside the cell within an endosome, the cationic nature of this compound is thought to play a crucial role in disrupting the endosomal membrane. This leads to the release of the nucleic acid into the cytoplasm, a critical step for avoiding degradation in the lysosomal pathway.

-

Nuclear Entry and Gene Expression: Following release into the cytoplasm, the nucleic acid must then be transported into the nucleus for transcription (in the case of pDNA) and subsequent protein expression.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound in liposome-mediated gene delivery.

Table 1: Transfection Efficiency of this compound Liposomes

| Cell Line | Plasmid | Optimal Liposome:DNA Ratio (w/w) | Reference |

| HepG2 | pSV2CAT, pRSVCAT | 10:1 | [3] |

| HeLa | Not Specified | 2.5:1 | [3] |

Table 2: In Vitro Cytotoxicity of this compound Liposomes

| Cell Line | Concentration of this compound | Reduction in Cell Viability | Reference |

| HepG2 | 37.5 µg/ml | 63% |

Table 3: DNA Protection Assay

| Liposome:DNA Ratio (w/w) | Outcome | Reference |

| 2.5:1 to 10:1 | Protection against serum nuclease degradation |

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and application of this compound liposomes for gene delivery.

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the formation of unilamellar this compound liposomes.

Materials:

-

This compound

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)

-

Chloroform

-

Hydration buffer (e.g., sterile, nuclease-free water or phosphate-buffered saline - PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder with polycarbonate membranes

Procedure:

-

Lipid Dissolution: Dissolve this compound and the helper lipid (a common molar ratio is 1:1) in chloroform in a round-bottom flask.

-

Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the desired volume of pre-warmed hydration buffer. The temperature should be above the phase transition temperature of the lipids. Vortex the flask vigorously to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Lipoplex Formation and Characterization

Materials:

-

This compound liposome suspension

-

Nucleic acid (e.g., plasmid DNA) solution

-

Nuclease-free water or buffer

Procedure:

-

Dilution: Separately dilute the this compound liposome suspension and the nucleic acid solution in a suitable buffer.

-

Complexation: Gently add the diluted nucleic acid solution to the diluted liposome suspension while vortexing at a low speed. The desired liposome:DNA ratio will determine the volumes used.

-

Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

-

Characterization (Optional but Recommended):

-

Gel Retardation Assay: To confirm the complexation of the nucleic acid with the liposomes, run the lipoplexes on an agarose gel. Free, uncomplexed nucleic acid will migrate into the gel, while the complexed nucleic acid will be retained in the loading well.

-

Particle Size and Zeta Potential: Determine the size and surface charge of the lipoplexes using dynamic light scattering (DLS).

-

In Vitro Transfection of HepG2 Cells

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound/DNA lipoplexes

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Lipoplex Preparation: Prepare the this compound/DNA lipoplexes as described in section 4.2.

-

Transfection:

-

Gently wash the cells with serum-free medium.

-

Add the lipoplex solution to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection: After the incubation period, replace the transfection medium with a complete growth medium.

-

Gene Expression Analysis: Analyze transgene expression at 24-48 hours post-transfection using an appropriate method (e.g., luciferase assay, GFP fluorescence microscopy, or western blot).

Cytotoxicity Assay (MTT Assay)

Materials:

-

HepG2 cells

-

This compound liposomes

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound liposomes (without nucleic acid) for a period that mimics the transfection experiment (e.g., 24 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in this compound mediated gene delivery.

Caption: Cellular uptake and intracellular trafficking of this compound lipoplexes.

Caption: Experimental workflow for this compound liposome preparation and transfection.

In Vivo Considerations and Future Perspectives

While in vitro studies demonstrate the potential of this compound, its translation to in vivo applications requires careful consideration of its safety and biodistribution. Generally, cationic liposomes can exhibit some level of toxicity, and their interaction with serum proteins can affect their stability and circulation time. The inclusion of cholesterol in liposomal formulations has been shown to improve stability in the bloodstream and can influence their biodistribution, often leading to accumulation in the lungs.

Future research on this compound could focus on:

-

In-depth in vivo toxicity and biodistribution studies: To establish a comprehensive safety profile and understand its fate in a whole-organism context.

-

Formulation optimization: Investigating the impact of different helper lipids and surface modifications (e.g., PEGylation) to enhance circulation time and target specific tissues.

-

Delivery of other nucleic acids: Exploring the potential of this compound for the delivery of mRNA and other therapeutic oligonucleotides.

References

- 1. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic cholesterol derivative efficiently delivers the genes: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Cationic Lipids in Gene Therapy: An In-depth Technical Guide

Introduction

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases by introducing, deleting, or modifying genetic material within a patient's cells. The success of this therapeutic approach is critically dependent on the development of safe and efficient vectors to deliver nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), to the target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for oncogenesis have spurred the development of non-viral alternatives.[1][2] Among these, cationic lipids have emerged as a leading platform due to their versatility, ease of production, and favorable safety profile.[1][3][4]

This technical guide provides a comprehensive overview of cationic lipids in gene therapy, designed for researchers, scientists, and drug development professionals. It delves into the core principles of cationic lipid structure and function, formulation strategies, mechanisms of action, and key experimental protocols.

Core Concepts of Cationic Lipids

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail, and a linker connecting these two domains. This unique structure allows them to self-assemble and interact with negatively charged nucleic acids to form nano-sized complexes known as lipoplexes.

Structural Components and Their Significance:

-

Cationic Headgroup: The positively charged headgroup is crucial for the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids. The nature of the headgroup, which can range from simple quaternary ammonium salts to more complex polyamine moieties, significantly influences the lipid's transfection efficiency and cytotoxicity. For instance, lipids with quaternary ammonium headgroups, like DOTMA, have been shown to be more cytotoxic than those with peptide headgroups.

-

Hydrophobic Tail: The hydrophobic tail, typically composed of one or two long hydrocarbon chains, drives the self-assembly of the lipids into liposomes or other nanoparticle structures in aqueous environments. The length and degree of saturation of these chains affect the fluidity and stability of the lipid bilayer, which in turn can impact the efficiency of gene delivery.

-

Linker: The linker bond connecting the headgroup and the tail plays a critical role in the biodegradability and stability of the cationic lipid. Common linker moieties include esters, ethers, amides, and carbamates. Ester-containing linkers are susceptible to hydrolysis by cellular esterases, leading to the degradation of the lipid and reduced cytotoxicity. In contrast, ether linkages are more stable, resulting in longer intracellular persistence.

Formulation of Cationic Lipid-Based Nanoparticles

The formulation of cationic lipids into lipid nanoparticles (LNPs) is a critical step that dictates their in vivo performance. These formulations typically include several components:

-

Cationic or Ionizable Lipid: This is the core functional component responsible for nucleic acid complexation and facilitating endosomal escape. Ionizable lipids are a class of cationic lipids with pKa values in the range of 6.2-6.9. They are positively charged at acidic pH (within the endosome), which promotes interaction with the endosomal membrane, but are nearly neutral at physiological pH, reducing toxicity and rapid clearance from circulation.

-

Helper Lipids: Neutral "helper" lipids, such as dioleoylphosphatidylethanolamine (DOPE) and cholesterol, are often included to improve the stability of the LNPs and facilitate the release of the nucleic acid cargo into the cytoplasm. DOPE, for instance, can promote the transition from a bilayer to a non-bilayer hexagonal phase, which is believed to aid in membrane fusion and endosomal escape. Cholesterol enhances the stability and rigidity of the lipid bilayer.

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is incorporated to create a hydrophilic shell around the LNP. This "stealth" coating reduces opsonization (the process of being marked for destruction by the immune system) and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

Table 1: Common Components of Cationic Lipid Nanoparticle Formulations

| Component | Example(s) | Function |

| Cationic/Ionizable Lipid | DOTMA, DOTAP, DC-Cholesterol, DLin-MC3-DMA | Nucleic acid complexation, endosomal escape |

| Helper Lipid | DOPE, Cholesterol | Enhance stability, facilitate endosomal release |

| PEGylated Lipid | DMG-PEG2000 | Prolong circulation half-life, reduce immunogenicity |

| Structural Lipid | DSPC | Provide structural integrity to the nanoparticle |

Mechanism of Cationic Lipid-Mediated Gene Delivery

The process of gene delivery using cationic lipids can be broken down into several key steps, each presenting a barrier that must be overcome for successful transfection.

-

Lipoplex Formation: Cationic lipids are mixed with nucleic acids, leading to the spontaneous formation of lipoplexes through electrostatic interactions. The positive charge of the lipids neutralizes the negative charge of the nucleic acid, allowing it to be condensed into a more compact structure.

-

Binding to Cell Surface: The overall positive surface charge of the lipoplexes facilitates their interaction with the negatively charged proteoglycans on the surface of target cells.

-

Cellular Uptake: Lipoplexes are internalized by cells primarily through endocytosis.

-

Endosomal Escape: This is a critical and often rate-limiting step. Once inside the endosome, the "proton sponge" effect comes into play for lipids with protonatable amines. The influx of protons into the endosome leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane. Cationic lipids can also interact with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer structures that disrupt the membrane and release the nucleic acid into the cytoplasm.

-

Cytosolic Release and Nuclear Entry: Once in the cytoplasm, the nucleic acid must dissociate from the cationic lipid. For gene expression to occur with pDNA, it must then be transported into the nucleus. RNA, on the other hand, can be translated directly in the cytoplasm.

Quantitative Data on Cationic Lipids

The efficiency and safety of cationic lipids are influenced by various physicochemical parameters. The following table summarizes key quantitative data for commonly used cationic lipids.

Table 2: Physicochemical and Biological Properties of Selected Cationic Lipids

| Cationic Lipid | Structure | Optimal N/P Ratio* | Transfection Efficiency (in vitro) | Cytotoxicity (in vitro) |

| DOTMA | Quaternary amine headgroup, two oleyl chains, ether linker | 2:1 - 4:1 | High | High |

| DOTAP | Quaternary amine headgroup, two oleyl chains, ester linker | 2:1 - 6:1 | High | Moderate |

| DC-Cholesterol | Tertiary amine headgroup, cholesterol anchor | 4:1 - 8:1 | Moderate to High | Low to Moderate |

| DLin-MC3-DMA | Tertiary amine headgroup, two linoleyl chains | 3:1 - 5:1 | Very High | Low |

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

Detailed Experimental Protocols

Protocol 1: Formulation of Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of lipid and nucleic acid solutions.

-

Preparation of Solutions:

-

Prepare an ethanolic solution containing the cationic/ionizable lipid, helper lipids (DSPC, cholesterol), and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare an aqueous solution of the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 25-50 mM sodium acetate, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

-

Mount the syringes onto a syringe pump connected to a microfluidic mixing chip.

-

Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1.

-

Initiate the flow to allow for rapid mixing within the microchannels, leading to the self-assembly of LNPs.

-

-

Purification and Characterization:

-

Collect the LNP suspension.

-

Dialyze the suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

-

Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Protocol 2: In Vitro Transfection and Gene Expression Analysis

This protocol outlines the steps for transfecting cells in culture with cationic lipid-based nanoparticles and assessing the level of gene expression.

-

Cell Seeding:

-

Seed the target cells (e.g., HeLa, HepG2) in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Preparation of Transfection Complexes:

-

Dilute the LNP-nucleic acid formulation in serum-free cell culture medium.

-

-

Transfection:

-

Remove the growth medium from the cells and add the diluted transfection complexes.

-

Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

-

After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

-

-

Gene Expression Analysis:

-

Incubate the cells for an additional 24-72 hours to allow for gene expression.

-

If a reporter gene such as luciferase or green fluorescent protein (GFP) was used, measure the expression level using a luminometer or fluorescence microscope, respectively.

-

For endogenous gene knockdown with siRNA, perform quantitative real-time PCR (qRT-PCR) to measure the target mRNA levels.

-

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of cationic lipid formulations.

-

Cell Treatment:

-

Seed cells in a 96-well plate and treat them with varying concentrations of the LNP formulation for 24-48 hours.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Conclusion and Future Perspectives

Cationic lipids have become indispensable tools in the field of gene therapy, offering a safer and more versatile alternative to viral vectors. The continuous evolution of cationic lipid design, with a focus on ionizable lipids and biodegradable linkers, has led to significant improvements in transfection efficiency and reductions in toxicity. The development of robust and scalable formulation techniques, such as microfluidic mixing, has further propelled their clinical translation.

Future research will likely focus on the development of targeted LNP systems that can deliver their genetic cargo to specific cell or tissue types, further enhancing their therapeutic efficacy and minimizing off-target effects. Additionally, a deeper understanding of the interactions between LNPs and the immune system will be crucial for the development of next-generation gene delivery vehicles with improved safety profiles. The ongoing innovation in this field promises to unlock the full therapeutic potential of gene-based medicines.

References

- 1. cationic-transfection-lipids-in-gene-therapy-successes-set-backs-challenges-and-promises - Ask this paper | Bohrium [bohrium.com]

- 2. Toxicity of cationic lipids and cationic polymers in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.foxchase.org [profiles.foxchase.org]

- 4. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Cationic Lipid-Cholesterol Mediated DNA Condensation and Protection

An in-depth analysis of scientific literature reveals that "DMPAC-Chol" is not a standard or widely recognized acronym for a specific cholesterol-based cationic lipid used in DNA condensation and protection. This suggests that the term may be a proprietary name, a less common abbreviation, or a potential typographical error.

However, the components of the name suggest a likely composition. "DMPA" could plausibly stand for Dimyristoyl phosphatidic acid or a related dimyristoyl derivative, which are known lipids. "C" likely refers to a cationic headgroup, and "Chol" clearly indicates cholesterol, a common helper lipid in liposomal formulations for gene delivery. Cationic lipids are frequently combined with cholesterol to form liposomes that can complex with negatively charged DNA, condense it into nanoparticles, and facilitate its entry into cells while protecting it from degradation by nucleases.

Given the absence of specific data for a compound explicitly named "this compound," this guide will proceed by outlining the general principles, experimental methodologies, and key data parameters relevant to cationic lipid-cholesterol systems for DNA condensation and protection. This will serve as a foundational framework for researchers and drug development professionals working with similar systems.

Cationic lipid-cholesterol complexes, often formulated as liposomes, are a cornerstone of non-viral gene delivery. The mechanism involves the electrostatic interaction between the positively charged cationic lipid headgroups and the negatively charged phosphate backbone of DNA. This interaction neutralizes the DNA's charge and leads to its condensation into compact, nanometer-sized particles.

Cholesterol plays a crucial role as a "helper lipid" in these formulations. It modulates the fluidity and stability of the lipid bilayer, which can enhance the efficiency of DNA encapsulation and subsequent release within the target cell. Furthermore, the lipid bilayer provides a protective barrier, shielding the condensed DNA from degradation by nucleases present in the extracellular environment and within the cell.

Experimental Protocols

Preparation of Cationic Lipid-Cholesterol/DNA Complexes (Lipoplexes)

This protocol describes a general method for preparing lipoplexes. The specific ratios and concentrations would need to be optimized for any given cationic lipid.

Materials:

-

Cationic lipid (e.g., a DMPA derivative)

-

Cholesterol

-

Chloroform or another suitable organic solvent

-

Nuclease-free water or buffer (e.g., HEPES, PBS)

-

Plasmid DNA or other nucleic acid

-

Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Liposome Formulation: The cationic lipid and cholesterol are dissolved in an organic solvent (e.g., chloroform) at a desired molar ratio (e.g., 1:1).

-

Film Formation: The organic solvent is evaporated under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the wall of a glass vial.

-

Hydration: The lipid film is hydrated with nuclease-free water or buffer to form multilamellar vesicles (MLVs). The solution is typically vortexed or sonicated to facilitate hydration.

-

Extrusion: To create unilamellar vesicles of a defined size, the MLV suspension is extruded multiple times through a polycarbonate membrane of a specific pore size (e.g., 100 nm).

-

Lipoplex Formation: The DNA solution is added to the liposome suspension at various charge ratios (N/P ratio, the ratio of moles of the amine groups in the cationic lipid to the moles of phosphate groups in the DNA). The mixture is gently mixed and incubated at room temperature for a set period (e.g., 30 minutes) to allow for complex formation.

Characterization of Lipoplexes

a) Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) of the lipoplexes. Laser Doppler Velocimetry (LDV) is employed to measure the zeta potential, which indicates the surface charge of the particles.

-

Instrumentation: A Zetasizer Nano ZS (Malvern Instruments) or similar instrument is commonly used.

-

Procedure: Lipoplex samples are diluted in an appropriate buffer and measured according to the instrument's instructions.

b) DNA Condensation Assay (Gel Retardation Assay):

-

Principle: This assay determines the ability of the cationic lipid-cholesterol formulation to condense DNA. When DNA is fully condensed, it cannot migrate through an agarose gel during electrophoresis.

-

Methodology:

-

Prepare lipoplexes at various N/P ratios.

-

Load the samples onto an agarose gel (e.g., 1% w/v) containing a fluorescent dye that intercalates with DNA (e.g., ethidium bromide or SYBR Safe).

-

Run the gel electrophoresis under standard conditions.

-

Visualize the DNA bands under UV light. The absence of a DNA band indicates complete condensation and retention of the DNA within the lipoplex in the well.

-

c) DNA Protection Assay (Nuclease Digestion Assay):

-

Principle: This assay assesses the ability of the lipid formulation to protect the condensed DNA from degradation by nucleases.

-

Methodology:

-

Prepare lipoplexes at an N/P ratio that ensures complete DNA condensation.

-

Treat the lipoplexes with a nuclease, such as DNase I, for a specific time (e.g., 30 minutes at 37°C).

-

Stop the enzymatic reaction (e.g., by adding EDTA).

-

Release the DNA from the lipoplexes by adding a surfactant (e.g., sodium dodecyl sulfate - SDS).

-

Analyze the integrity of the released DNA by agarose gel electrophoresis. A protected DNA will appear as an intact band, while unprotected DNA will be degraded and appear as a smear or be absent.

-

Quantitative Data Summary

The following table presents typical quantitative data that would be generated when characterizing a novel cationic lipid-cholesterol system for DNA delivery. The values are illustrative and would vary depending on the specific lipids and protocols used.

| Parameter | N/P Ratio | Typical Value Range | Significance |

| Particle Size (nm) | 1 | 300 - 500 | Influences cellular uptake mechanism and biodistribution. Smaller sizes are often preferred. |

| 5 | 150 - 250 | Higher N/P ratios often lead to more compact particles. | |

| 10 | 100 - 200 | ||

| Polydispersity Index | All | < 0.3 | Indicates the homogeneity of the particle size distribution. A lower value signifies a monodisperse system. |

| Zeta Potential (mV) | 1 | -5 to +5 | Indicates surface charge. Near-neutral charge at low N/P ratios. |

| 5 | +20 to +40 | A positive charge is necessary for interaction with the negatively charged cell membrane. | |

| 10 | +30 to +50 | ||

| DNA Condensation | ≥ 2-4 | Complete Retardation | The N/P ratio at which DNA is fully condensed and retained in the gel well. |

| DNA Protection | ≥ 2-4 | Intact Band | Indicates the formulation's ability to protect DNA from nuclease degradation. |

Visualizations

Caption: Workflow for the preparation and characterization of cationic lipid-cholesterol/DNA lipoplexes.

Caption: Logical flow of a DNA protection assay to evaluate lipoplex efficacy.

The Role of Cholesterol Derivatives in Enhancing Transfection Efficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The delivery of nucleic acids into cells, a process known as transfection, is a cornerstone of modern molecular biology and a critical component in the development of gene therapies and other nucleic acid-based therapeutics. While viral vectors have historically been efficient, concerns regarding their immunogenicity and safety have spurred the development of non-viral alternatives. Among these, cationic liposomes incorporating cholesterol and its derivatives have emerged as a promising platform, offering advantages such as ease of synthesis, low immune response, and enhanced stability in serum. This technical guide delves into the core applications of cholesterol derivatives in transfection, providing a comprehensive overview of their mechanism, experimental protocols, and performance data.

The Advantage of Cholesterol in Liposomal Formulations

Cholesterol is an essential component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, stability, and organization. When incorporated into cationic liposome formulations for gene delivery, cholesterol and its derivatives impart several beneficial properties that enhance transfection efficiency and biocompatibility.

The primary role of cholesterol in lipoplexes—complexes of cationic lipids and nucleic acids—is to improve their stability, particularly in the presence of serum. Serum proteins can bind to and destabilize lipoplexes, leading to their aggregation and reduced transfection efficiency. Cholesterol, with its rigid sterol structure, intercalates into the lipid bilayer, increasing its packing density and reducing the binding of serum proteins. This "serum resistance" is a critical factor for in vivo applications where the delivery vehicle must traverse the bloodstream to reach target cells.[1][2]

Furthermore, the inclusion of cholesterol in liposome formulations has been shown to enhance transfection both in vitro and in vivo.[1][3] This is attributed to several factors, including improved endosomal escape. Cholesterol-containing lipoplexes are thought to facilitate fusion with the endosomal membrane, allowing the release of the nucleic acid cargo into the cytoplasm before it is degraded by lysosomal enzymes.[3] The structural modifications of cholesterol to create cationic derivatives further enhance the electrostatic interaction with negatively charged nucleic acids, facilitating the formation of stable lipoplexes.

Quantitative Analysis of Transfection Efficiency and Cytotoxicity

The performance of cholesterol-based transfection reagents is typically evaluated based on two key parameters: transfection efficiency and cytotoxicity. High transfection efficiency indicates the successful delivery and expression of the genetic material, while low cytotoxicity ensures that the delivery process does not harm the target cells. The following tables summarize quantitative data from various studies, comparing the performance of different cholesterol derivatives and formulations.

Table 1: Transfection Efficiency of Cholesterol-Based Cationic Lipids

| Cationic Lipid/Formulation | Cell Line | Transfection Efficiency (% of cells) | Reporter Gene/Method | Comparison | Reference |

| M1/DOPE | 293T | Superior to DC-Chol | pEGFP-N1 | DC-Chol, Lipofectamine 2000 | |

| M6/DOPE | 293T | Parallel to Lipofectamine 2000 | pEGFP-N1 | DC-Chol, Lipofectamine 2000 | |

| Lipid 1a/DOPE | 293T | ~30% (MFI of 190) | pEGFP-N1 / Flow Cytometry | DC-Chol | |

| Lipid 1b/DOPE | 293T | ~25% (MFI of ~80) | pEGFP-N1 / Flow Cytometry | DC-Chol | |

| DOTAP/DOPE/Chol/Chol-PEG | HEK293 | 1.3 times > Lipofectamine 2000 | Luciferase | Lipofectamine 2000 | |

| DC-Chol-DOPE + 40 mol% Chol | CHO | ~10-fold improvement | Not specified | DC-Chol-DOPE | |

| CEL/siRNA | Hela-Luc | 74-98% (serum-free) | Luciferase siRNA | Lipofectamine 2000 | |

| CEL/siRNA | H1299-Luc | 80-87% (low-serum) | Luciferase siRNA | Lipofectamine 2000 |

MFI: Mean Fluorescence Intensity

Table 2: Cytotoxicity of Cholesterol-Based Transfection Reagents

| Cationic Lipid/Formulation | Cell Line | Cell Viability (%) | Assay | Comparison | Reference |

| Liposomes A-D | AGS | Not significantly different from DC-Chol | MTT | DC-Chol | |

| M1 and M6 | 293T | Low cytotoxicity | Not specified | DC-Chol, Lipofectamine 2000 | |

| Lipid 1a | 293T | Lower than DC-Chol | MTT | DC-Chol | |

| DOTAP/DOPE/Chol/Chol-PEG | Not specified | No cytotoxicity effect | Not specified | Not specified | |

| COPA-L | Hepa1-6, A549, Hela | >80% | Not specified | Not specified | |

| Attractene™ | AGS | 74.5-95.5% | MTT | X-tremeGENE HP™ | |

| X-tremeGENE HP™ | AGS | 68-75% | MTT | Attractene™ |

Experimental Protocols

This section provides detailed methodologies for key experiments involving cholesterol-based transfection reagents.

Synthesis of a Representative Cholesterol-Based Cationic Lipid (e.g., Cholesteryl-spermine)

The synthesis of cationic cholesterol derivatives often involves linking a polyamine headgroup to the cholesterol backbone. The following is a representative protocol for synthesizing a cholesteryl-spermine conjugate.

-

Activation of Cholesterol: Cholesterol is first activated at its 3-β-hydroxyl group. A common method is to react cholesterol with p-toluenesulfonyl chloride in the presence of pyridine to form cholest-5-en-3β-tosylate.

-

Linker Attachment (Optional): A linker molecule, such as 1,6-hexanediol, can be introduced by reacting it with the tosylated cholesterol to form an ether linkage. The other end of the linker is then activated, for example, by tosylation.

-

Conjugation with Polyamine: The activated cholesterol (or cholesterol-linker) is then reacted with a polyamine, such as spermine, in an appropriate solvent like anhydrous dioxane. The reaction mixture is typically refluxed for several hours.

-

Purification: The final product is purified using column chromatography to remove unreacted starting materials and byproducts. The structure and purity of the synthesized lipid are confirmed by techniques such as 1H NMR and mass spectrometry.

Preparation of Cationic Liposomes

-

Lipid Film Hydration: The synthesized cationic cholesterol derivative and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum to remove any residual solvent.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication. This process results in the formation of multilamellar vesicles (MLVs).

-

Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension is sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Cell Culture and Transfection Procedure

-

Cell Seeding: Adherent cells are seeded in multi-well plates to achieve a confluence of 70-90% at the time of transfection.

-

Lipoplex Formation:

-

Dilute the nucleic acid (plasmid DNA or siRNA) in a serum-free medium.

-

In a separate tube, dilute the cationic liposome suspension in a serum-free medium.

-

Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of lipoplexes. The ratio of the positive charges on the cationic lipid to the negative charges on the nucleic acid (N/P ratio) is a critical parameter that needs to be optimized for each cell type and lipid formulation.

-

-

Transfection: The lipoplex solution is added to the cells. The volume of the lipoplex solution and the final concentration of nucleic acid per well should be optimized.

-

Incubation: The cells are incubated with the lipoplexes for a period of 4-6 hours at 37°C in a CO2 incubator. After the incubation period, the medium containing the lipoplexes can be replaced with fresh, complete growth medium.

-

Assay for Gene Expression/Silencing: The efficiency of transfection is assessed at an appropriate time point post-transfection (e.g., 24-72 hours).

Assays for Transfection Efficiency and Cytotoxicity

-

Transfection Efficiency:

-

Reporter Genes: For plasmid DNA transfection, reporter genes such as Green Fluorescent Protein (GFP) or luciferase are commonly used. GFP expression can be visualized by fluorescence microscopy and quantified by flow cytometry. Luciferase activity is measured using a luminometer after adding the appropriate substrate.

-

Gene Silencing: For siRNA delivery, the knockdown of the target gene is quantified at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

-

Cytotoxicity:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.

-

LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell membrane integrity.

-

Visualizing the Mechanisms and Workflows

To better understand the processes involved in cholesterol-derivative-mediated transfection, the following diagrams illustrate a proposed signaling pathway and a typical experimental workflow.

Caption: Proposed mechanism of cholesterol-derivative-mediated transfection.

Caption: Workflow for optimizing transfection with cholesterol derivatives.

Conclusion

Cholesterol derivatives represent a versatile and effective class of molecules for non-viral gene delivery. Their ability to enhance serum stability, facilitate endosomal escape, and maintain low cytotoxicity makes them highly attractive for a wide range of transfection applications, from basic research to the development of advanced therapeutics. The rational design of novel cholesterol-based cationic lipids, coupled with the systematic optimization of formulation parameters, continues to push the boundaries of transfection efficiency and safety. As our understanding of the intricate interactions between these delivery systems and cellular machinery deepens, we can expect to see even more sophisticated and targeted applications of cholesterol derivatives in the future of medicine.

References

- 1. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Lipoplex Formulation Variables on the Protein Corona and Comparisons with in vitro Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transfection efficiency boost of cholesterol-containing lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of DMPAC-Chol with Plasmid DNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the interaction between the cationic cholesterol derivative DMPAC-Chol and plasmid DNA (pDNA), a critical process in non-viral gene delivery. The document details the formation and characterization of this compound/pDNA lipoplexes, their interaction with cells, and the experimental protocols required for their study.

Introduction to this compound-Mediated Gene Delivery

This compound, also known as Chol-T, is a cationic cholesterol derivative utilized in the formation of liposomes for gene transfection.[1] Its structure comprises a hydrophobic cholesterol anchor and a positively charged dimethylaminopropane headgroup, enabling it to electrostatically interact with negatively charged plasmid DNA. This interaction leads to the spontaneous self-assembly of lipid-DNA complexes, or "lipoplexes."

These lipoplexes serve to protect the pDNA from degradation by nucleases and facilitate its entry into target cells. The overall process, from lipoplex formation to gene expression, involves several key stages: complexation of pDNA with this compound liposomes, cellular uptake via endocytosis, escape from the endosomal pathway, and subsequent transcription of the pDNA in the nucleus. The helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is often included in the formulation to enhance transfection efficiency by promoting endosomal escape.

Quantitative Data on this compound/pDNA Interactions

The following tables summarize the available quantitative data for this compound/pDNA lipoplexes. It is important to note that detailed physicochemical characterization for this compound is limited in the public domain. Therefore, data for the structurally similar and widely studied cationic cholesterol, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), is provided for comparative purposes.

Table 1: Transfection Efficiency of this compound (Chol-T) Lipoplexes

| Cell Line | Optimal Liposome:DNA Ratio (w/w) | Reference |

| HepG2 | 10:1 | |

| HeLa | 2.5:1 |

Table 2: Cytotoxicity of this compound (Chol-T) Liposomes

| Cell Line | Concentration (µg/mL) | Cell Viability (% of control) | Reference |

| HepG2 | 37.5 | 37% | |

| HeLa | 30 | 15% |

Table 3: Physicochemical Properties of DC-Chol/DOPE Liposomes and Lipoplexes (Analogous System)

| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Reference |

| DC-Chol/DOPE Liposomes | 160 ± 1 | +58.4 ± 1.3 | |

| DC-Chol/DOPE/pDNA Lipoplexes | 380 ± 2 | +44.2 ± 1.2 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preparation and characterization of this compound/pDNA lipoplexes and the assessment of their transfection efficiency and cytotoxicity.

Preparation of this compound/DOPE Liposomes

This protocol is based on the thin-film hydration method followed by sonication, a common technique for producing small unilamellar vesicles (SUVs).

Materials:

-

This compound

-

DOPE

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., 20 mM HEPES, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Bath sonicator

-

Nitrogen or Argon gas

Procedure:

-

Lipid Dissolution: Dissolve this compound and DOPE in chloroform in a round-bottom flask. An equimolar ratio is often used.

-

Film Formation: Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: To ensure complete removal of the organic solvent, place the flask on a high-vacuum pump for at least one hour.

-

Hydration: Add the desired volume of sterile, nuclease-free water or buffer to the dried lipid film. The final lipid concentration can be adjusted as needed.

-

Vesicle Formation: Gently rotate the flask to hydrate the lipid film. This initial hydration results in the formation of multilamellar vesicles (MLVs).

-

Sizing by Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 5-10 minutes, or until the suspension becomes clear, indicating the formation of SUVs.

Formation of this compound/pDNA Lipoplexes

Materials:

-

This compound/DOPE liposome suspension

-

Plasmid DNA stock solution

-

Serum-free cell culture medium or buffer (e.g., HEPES-buffered saline)

Procedure:

-

Dilution: In separate sterile tubes, dilute the required amounts of this compound/DOPE liposomes and plasmid DNA in serum-free medium or buffer.

-

Complexation: Add the diluted plasmid DNA to the diluted liposome suspension. Gently mix by pipetting.

-

Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

Characterization of Lipoplexes

This assay confirms the binding of the cationic liposomes to the negatively charged pDNA. When bound to the liposomes, the pDNA's migration through an agarose gel is retarded.

Materials:

-

Agarose

-

Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

This compound/pDNA lipoplexes at various weight ratios

-

Naked pDNA (control)

-

Gel electrophoresis system and power supply

-

UV transilluminator

Procedure:

-

Gel Preparation: Prepare a 1% (w/v) agarose gel in TAE or TBE buffer containing a DNA stain.

-

Sample Preparation: Prepare this compound/pDNA lipoplexes at a range of weight ratios (e.g., 2.5:1, 5:1, 10:1).

-

Loading: Add DNA loading dye to the lipoplex samples and the naked pDNA control. Load the samples into the wells of the agarose gel.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization: Visualize the DNA bands under UV illumination. Complete retardation of the pDNA band, with all the DNA remaining in the well, indicates stable complex formation.

These parameters are crucial for predicting the stability and cellular uptake of the lipoplexes. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

Materials:

-

DLS and ELS instrument (e.g., Malvern Zetasizer)

-

Cuvettes for size and zeta potential measurements

-

This compound/pDNA lipoplex suspension

Procedure:

-

Sample Preparation: Dilute the lipoplex suspension in an appropriate buffer (e.g., 10 mM HEPES) to a suitable concentration for measurement.

-

Size Measurement (DLS): Place the diluted sample in a DLS cuvette and measure the hydrodynamic diameter and polydispersity index (PDI).

-

Zeta Potential Measurement (ELS): Place the diluted sample in a zeta potential cuvette and measure the surface charge of the lipoplexes.

In Vitro Transfection

Materials:

-

Target cells (e.g., HepG2, HeLa)

-

Complete cell culture medium

-

Serum-free medium

-

This compound/pDNA lipoplexes

-

Reporter plasmid (e.g., encoding GFP or luciferase)

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in multi-well plates to be 70-90% confluent at the time of transfection.

-

Lipoplex Preparation: Prepare the this compound/pDNA lipoplexes as described in section 3.2.

-

Transfection:

-

Wash the cells with serum-free medium.

-

Add the lipoplex suspension to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

-

Post-transfection:

-

Remove the lipoplex-containing medium and replace it with fresh, complete (serum-containing) medium.

-

Incubate the cells for 24-48 hours to allow for gene expression.

-

-

Analysis: Analyze the expression of the reporter gene (e.g., by fluorescence microscopy for GFP or a luciferase assay).

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

This compound liposomes at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat the cells with varying concentrations of this compound liposomes for a specified period (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Interaction Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and biological pathways involved in this compound mediated gene delivery.

Caption: Experimental workflow for the preparation of this compound/pDNA lipoplexes.

Caption: Cellular pathways of this compound/pDNA lipoplex-mediated gene delivery.

References

An In-depth Technical Guide to DMPAC-Chol for siRNA and miRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of small interfering RNAs (siRNAs) and microRNAs (miRNAs) holds immense therapeutic potential, yet their clinical translation is often hampered by challenges in safe and effective delivery to target cells. Cationic lipids, particularly cholesterol-based derivatives, have emerged as promising non-viral vectors due to their biocompatibility and ability to form stable complexes with nucleic acids. This technical guide provides a comprehensive overview of 3β-[N-(N',N'-dimethylamino-propyl)-carbamoyl]cholesterol (DMPAC-Chol), a cationic cholesterol derivative, for the delivery of siRNA and miRNA. While direct experimental data for this compound in siRNA and miRNA delivery is limited, this guide draws upon foundational studies of this compound in plasmid DNA delivery and analogous research on similar cationic cholesterol derivatives to provide a detailed resource for researchers. This document covers the synthesis of this compound, formulation of lipid-based nanoparticles, potential experimental protocols, and the underlying mechanisms of delivery. All quantitative data from related studies are summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to this compound

This compound is a cationic derivative of cholesterol designed for nucleic acid delivery.[1] Its structure consists of a hydrophobic cholesterol anchor and a cationic headgroup containing a tertiary amine. This amphiphilic nature allows it to self-assemble into liposomes and form complexes, known as lipoplexes, with negatively charged nucleic acids like siRNA and miRNA. The cholesterol moiety contributes to the stability of the lipid bilayer and can facilitate interaction with cell membranes. The cationic headgroup is crucial for electrostatic interactions with the phosphate backbone of siRNA/miRNA, enabling their encapsulation and protection from nuclease degradation.

Initial studies on this compound focused on its application for the delivery of plasmid DNA.[1] Liposomes containing this compound were shown to effectively bind to DNA, protect it from serum nuclease degradation, and mediate gene transfection in cell lines such as HepG2 and HeLa.[2] While these studies did not specifically investigate siRNA or miRNA, the fundamental principles of lipoplex formation and cellular uptake are applicable to these smaller RNA molecules.

Synthesis of this compound

The synthesis of this compound can be adapted from methods used for similar carbamate-linked cationic lipids. A common approach involves the reaction of cholesteryl chloroformate with N,N-dimethyl-1,3-diaminopropane.

Caption: Workflow for this compound/siRNA lipoplex formulation.

Characterization of Lipoplexes

-

Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

-

Morphology: Visualized by transmission electron microscopy (TEM).

-

siRNA/miRNA Encapsulation Efficiency: Quantified using a nucleic acid-binding fluorescent dye (e.g., RiboGreen) assay. The fluorescence of the dye is quenched upon binding to the encapsulated RNA. The encapsulation efficiency is calculated by comparing the fluorescence before and after lysing the lipoplexes with a detergent (e.g., Triton X-100).

In Vitro Gene Silencing Studies

-

Cell Culture: Plate the target cells in a 24-well or 96-well plate and grow to 60-80% confluency.

-

Transfection: Replace the cell culture medium with a fresh medium (with or without serum, as optimized). Add the this compound/siRNA lipoplexes to the cells at various siRNA concentrations.

-

Incubation: Incubate the cells for 24-72 hours.

-

Analysis of Gene Silencing:

-

mRNA Level: Quantify the target mRNA level using quantitative real-time PCR (qRT-PCR).

-

Protein Level: Measure the target protein level by Western blotting or ELISA.

-

Cytotoxicity Assay

-

Plate cells as for the gene silencing study.

-

Treat the cells with this compound/siRNA lipoplexes at the same concentrations used for transfection.

-

After 24-48 hours of incubation, assess cell viability using a standard method such as the MTT or MTS assay.

Mechanism of Delivery and Signaling Pathways

The delivery of siRNA/miRNA via cationic liposomes like those formulated with this compound generally follows the endocytic pathway.

DOT Script for Cellular Uptake and Endosomal Escape:

Caption: Mechanism of this compound mediated siRNA delivery.

The cationic lipoplexes bind to the negatively charged cell surface and are internalized, primarily through endocytosis. Inside the endosome, the "proton sponge" effect of the tertiary amine in this compound can lead to proton influx, chloride ion accumulation, and osmotic swelling, eventually rupturing the endosomal membrane. The presence of the fusogenic lipid DOPE further aids in the destabilization of the endosomal membrane, facilitating the release of the siRNA/miRNA into the cytoplasm. Once in the cytoplasm, the siRNA or miRNA is loaded into the RNA-induced silencing complex (RISC), which then mediates the cleavage of the target mRNA, leading to gene silencing.

Conclusion

This compound is a promising cationic cholesterol derivative for the development of non-viral delivery systems for siRNA and miRNA. While direct experimental data for its use with small RNAs is not yet widely available, its successful application in plasmid DNA delivery and the extensive research on analogous cationic cholesterol lipids provide a strong foundation for its investigation in RNAi therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers venturing into this area. Future studies should focus on the systematic optimization of this compound-based formulations for siRNA and miRNA delivery, their in vivo efficacy, and their safety profile to fully realize their therapeutic potential.

References

An In-depth Technical Guide on the Cytotoxicity of DMPAC-Chol in Primary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction to DMPAC-Chol

This compound, also known as Chol-T, is a cationic cholesterol derivative formally named (3β)-cholest-5-en-3-ol 3-[[3-(dimethylamino)propyl]carbamate]. Its chemical structure incorporates a positively charged dimethylaminopropyl carbamate group attached to the cholesterol backbone. This cationic nature makes this compound a useful component in the formation of liposomes for gene transfection, as the positive charge facilitates interaction with negatively charged nucleic acids and cell membranes.

While advantageous for transfection, the cationic charge is also a primary determinant of the compound's cytotoxicity. Understanding the cytotoxic profile of this compound in primary cells is crucial for its potential therapeutic applications, as primary cells are often more sensitive to cytotoxic agents than immortalized cancer cell lines.

Known Cytotoxicity of this compound

The most specific quantitative data available for the cytotoxicity of this compound comes from a study on a human liver cancer cell line.

| Cell Line | Compound Formulation | Concentration | Effect on Cell Viability |

| HepG2 (human hepatoma) | This compound-containing liposomes | 37.5 µg/ml | 63% reduction |

This finding highlights the potential for this compound to induce cell death. However, it is important to note that cancer cell lines can exhibit different sensitivities to cytotoxic agents compared to primary cells.

General Cytotoxicity of Cationic Cholesterol Derivatives in Primary Cells

While specific data for this compound in primary cells is lacking, studies on other cationic lipids and cholesterol derivatives provide insights into the expected cytotoxic mechanisms and effects.

Mechanisms of Cytotoxicity

The cytotoxicity of cationic lipids is generally attributed to their interaction with the negatively charged cell membrane. This can trigger a cascade of events leading to cell death.

Table 2: Potential Mechanisms of Cationic Lipid-Induced Cytotoxicity

| Mechanism | Description |

| Plasma Membrane Destabilization | The positively charged headgroup of the cationic lipid interacts with the anionic components of the cell membrane, leading to altered membrane fluidity, pore formation, and loss of membrane integrity. |

| Induction of Oxidative Stress | Cationic lipids can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA. |

| Mitochondrial Dysfunction | Disruption of the mitochondrial membrane potential and function can lead to the release of pro-apoptotic factors and a decrease in ATP production. |

| Apoptosis Induction | Activation of caspase cascades (e.g., caspase-3 and caspase-9) can be triggered, leading to programmed cell death. |

| Inhibition of Key Enzymes | Some cationic cholesterol derivatives have been shown to inhibit enzymes like Protein Kinase C (PKC), which is involved in various cellular signaling pathways. |

Factors Influencing Cytotoxicity

The extent of cytotoxicity induced by cationic cholesterol derivatives can be influenced by several factors.

Table 3: Factors Modulating the Cytotoxicity of Cationic Cholesterol Derivatives

| Factor | Influence on Cytotoxicity |

| Headgroup Structure | The nature of the cationic headgroup (e.g., quaternary ammonium vs. tertiary amine) can significantly affect the degree of cytotoxicity. |

| Hydrophobic Domain | The structure of the lipid anchor (in this case, cholesterol) influences how the molecule incorporates into the cell membrane. |

| Linker Bond | The bond connecting the headgroup and the hydrophobic domain can affect the stability and degradation of the molecule. |

| Liposomal Formulation | The presence of helper lipids (e.g., DOPE, DOPC) and the overall lipid composition of the liposome can modulate the cytotoxic effect. |

| Cell Type | Primary cells from different tissues and species can exhibit varying sensitivities to the same cationic lipid. |

Experimental Protocols for Assessing Cytotoxicity

To evaluate the cytotoxicity of this compound in primary cells, a multi-assay approach is recommended to elucidate the mechanism of cell death.

Cell Viability and Cytotoxicity Assays

-

MTT/XTT Assay: Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of membrane integrity loss.

-

Trypan Blue Exclusion Assay: A simple dye exclusion method to count viable cells with intact membranes.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Oxidative Stress Assays

-

ROS Detection: Utilizes fluorescent probes like DCFDA to measure the intracellular levels of reactive oxygen species.

Visualizing Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

Signaling Pathway of Cationic Lipid-Induced Apoptosis

Conclusion and Future Directions